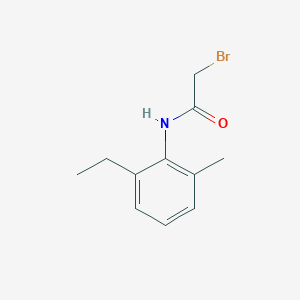
2-bromo-N-(2-ethyl-6-methylphenyl)acetamide
Overview
Description
2-bromo-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 . The structure of this compound includes a bromine atom attached to an acetamide group, which is further connected to a phenyl ring substituted with ethyl and methyl groups .
Molecular Structure Analysis
The molecular structure of this compound consists of an acetamide group (C(O)NH) attached to a bromine atom and a phenyl ring. The phenyl ring is further substituted with ethyl and methyl groups . The exact 3D structure can be computed using specialized software .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
1. Environmental Health Perspectives
Acetochlor, a compound closely related to 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide, and its metabolites have been studied for their carcinogenic potential in rats. The metabolism of these compounds in human and rat liver microsomes has been examined, providing insight into the metabolic pathways involved in their potential carcinogenicity. This study has implications for understanding the environmental and health impacts of similar acetamide herbicides (Coleman et al., 2000).
2. Anti-cancer agents in medicinal chemistry
Research on novel acetamide derivatives, including compounds structurally related to this compound, has been conducted to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This suggests a role for such compounds in pharmacological research and drug development (Rani et al., 2016).
3. International Journal of Pharma and Bio Sciences
Research into 6-bromoquinazolinone derivatives, which are structurally related to this compound, has revealed their pharmacological significance, including anti-inflammatory, analgesic, and anti-bacterial activities. This study highlights the therapeutic potential of such compounds in medicinal chemistry (Rajveer et al., 2010).
4. Acta Crystallographica Section C
The structural analysis of halogenated N,2-diarylacetamides, related to this compound, offers insights into molecular conformations and supramolecular assembly. Such studies are valuable for understanding the structural properties of acetamide derivatives in the context of material science and crystallography (Nayak et al., 2014).
5. Organic Chemistry Frontiers
Research on N-(2-alkynylaryl)acetamide has led to the synthesis of compounds including N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide, indicating a potential for chemical synthesis and modification of acetamide derivatives. This illustrates the flexibility and adaptability of these compounds in organic synthesis and the development of novel compounds (Qiu et al., 2017).
Properties
IUPAC Name |
2-bromo-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-9-6-4-5-8(2)11(9)13-10(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYFCESVBQNMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392270 | |
| Record name | 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70529-06-5 | |
| Record name | 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


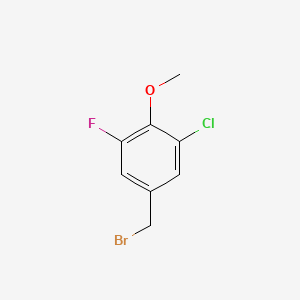

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-phenylethanone](/img/structure/B1364301.png)
![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364311.png)

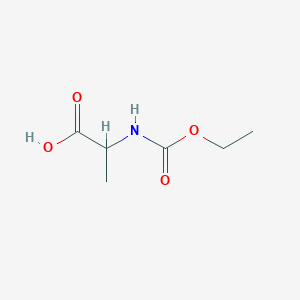
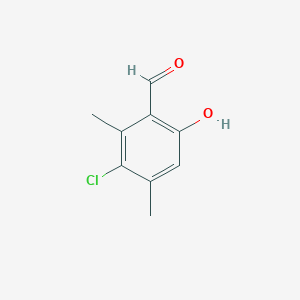
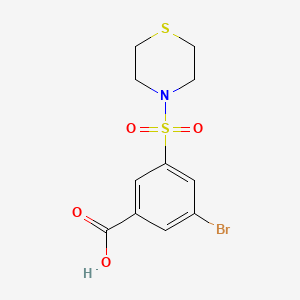
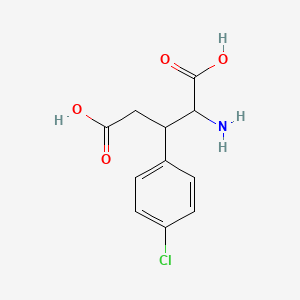
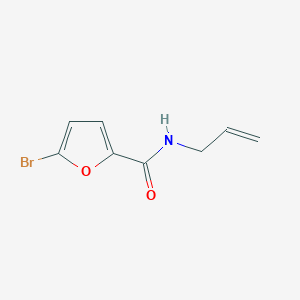
![2-[N-(2-methyl-3-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B1364332.png)

![1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364340.png)

